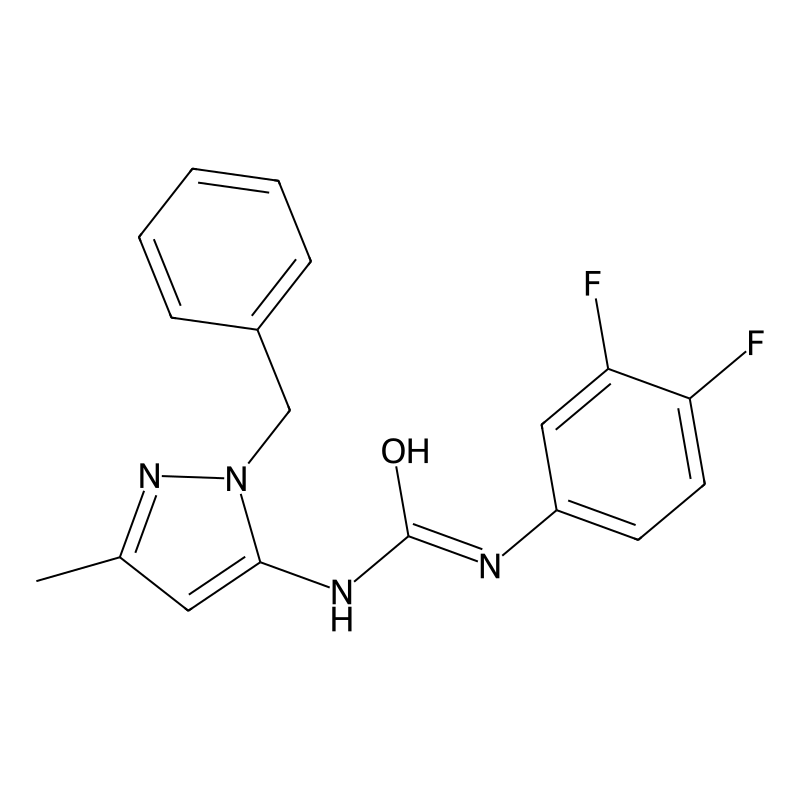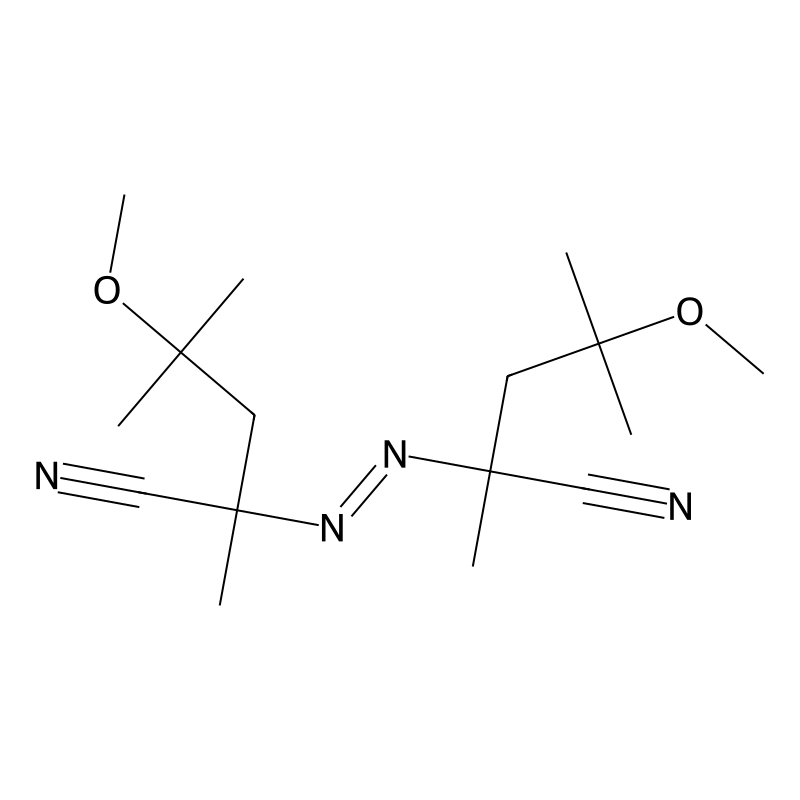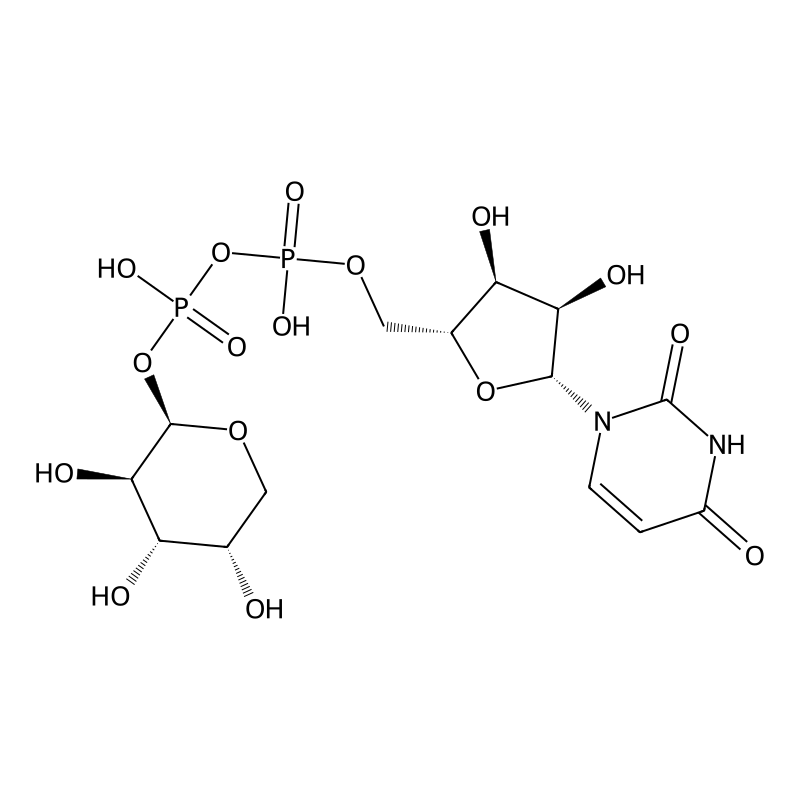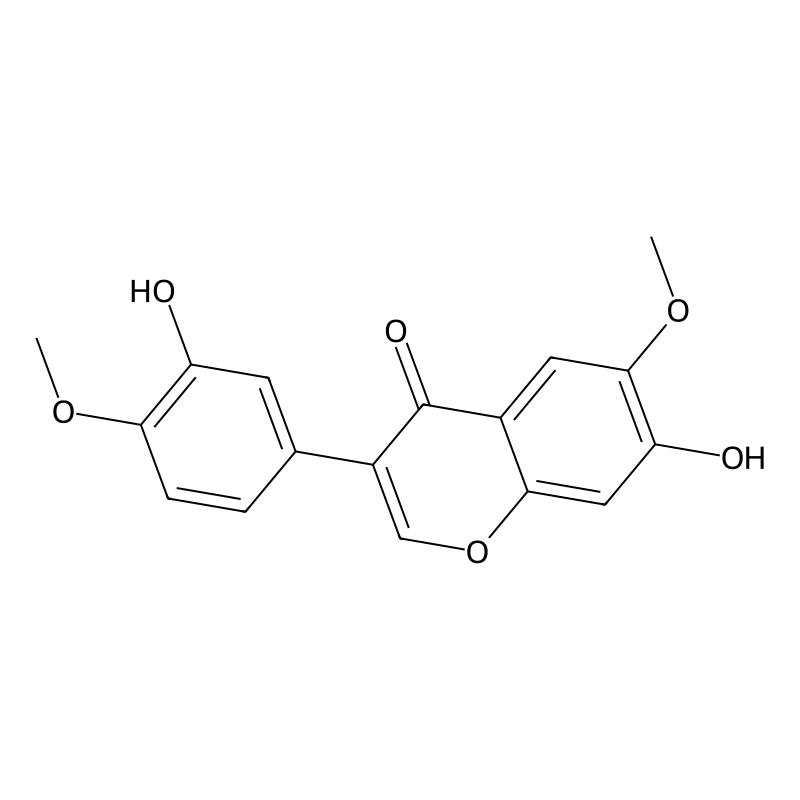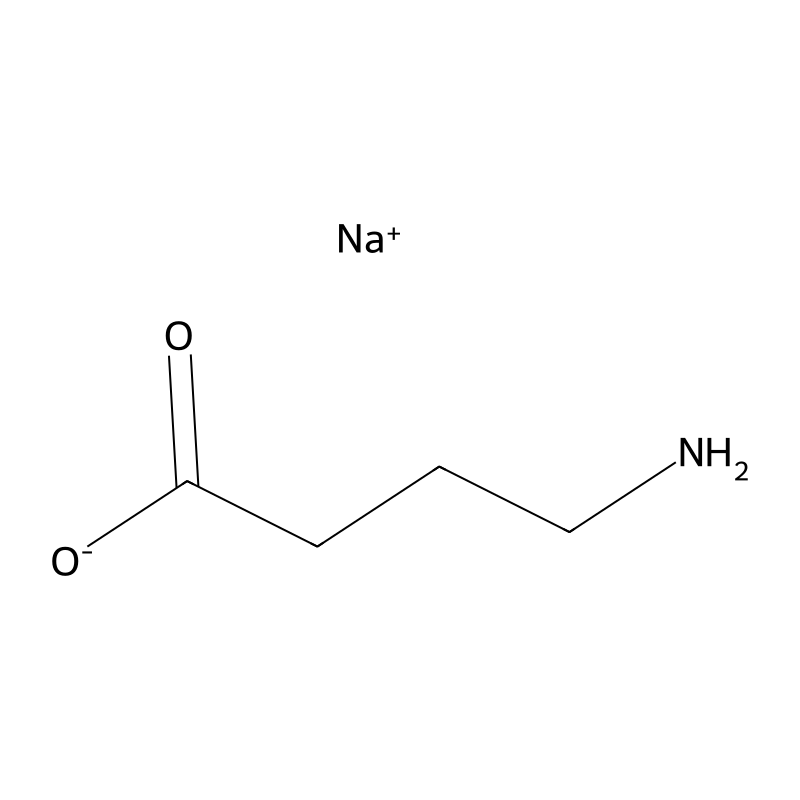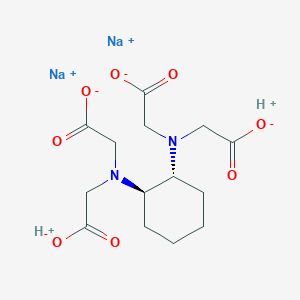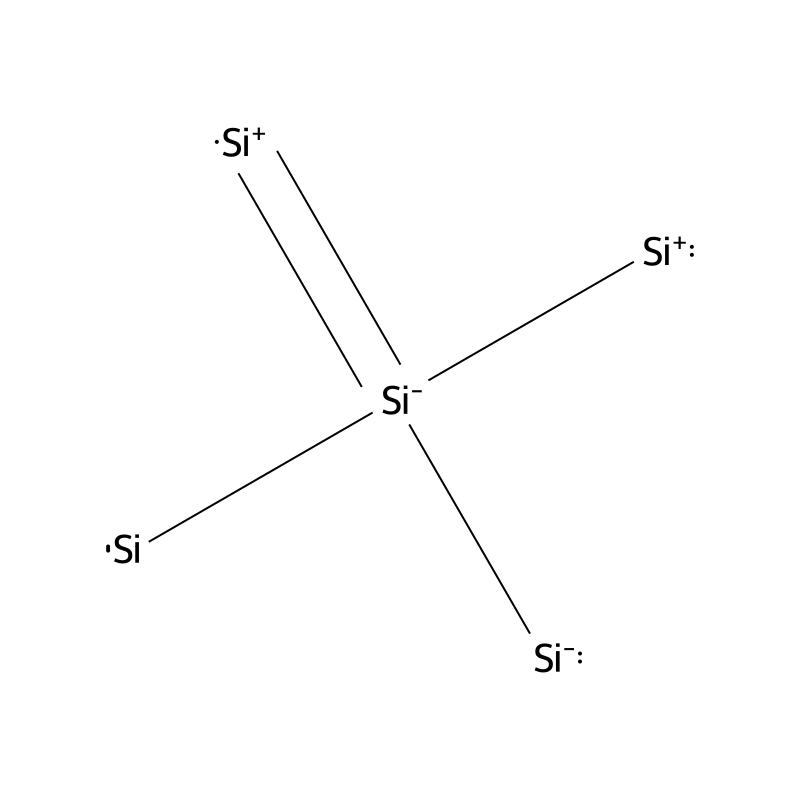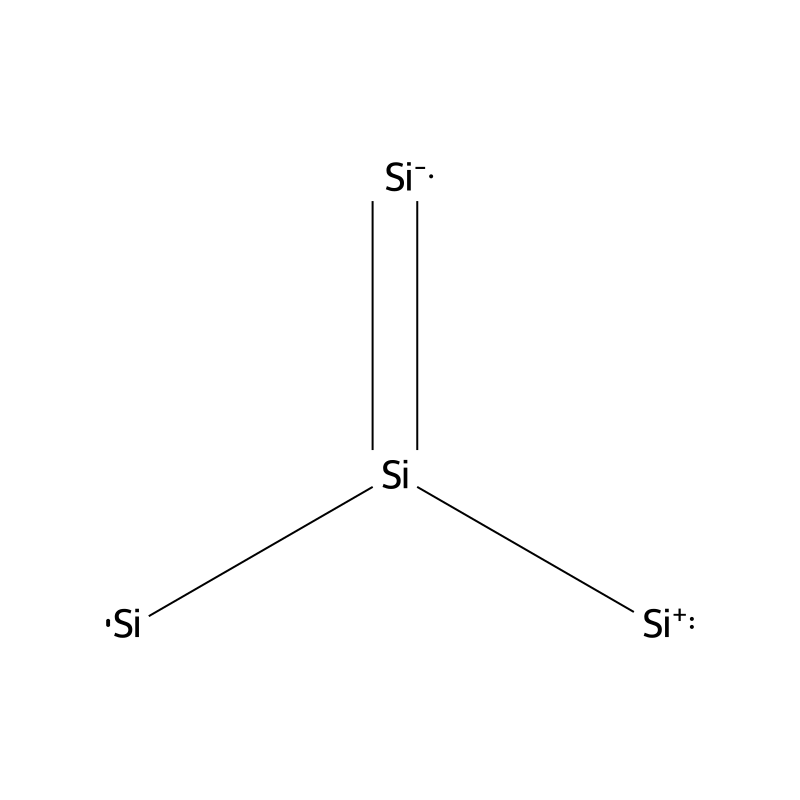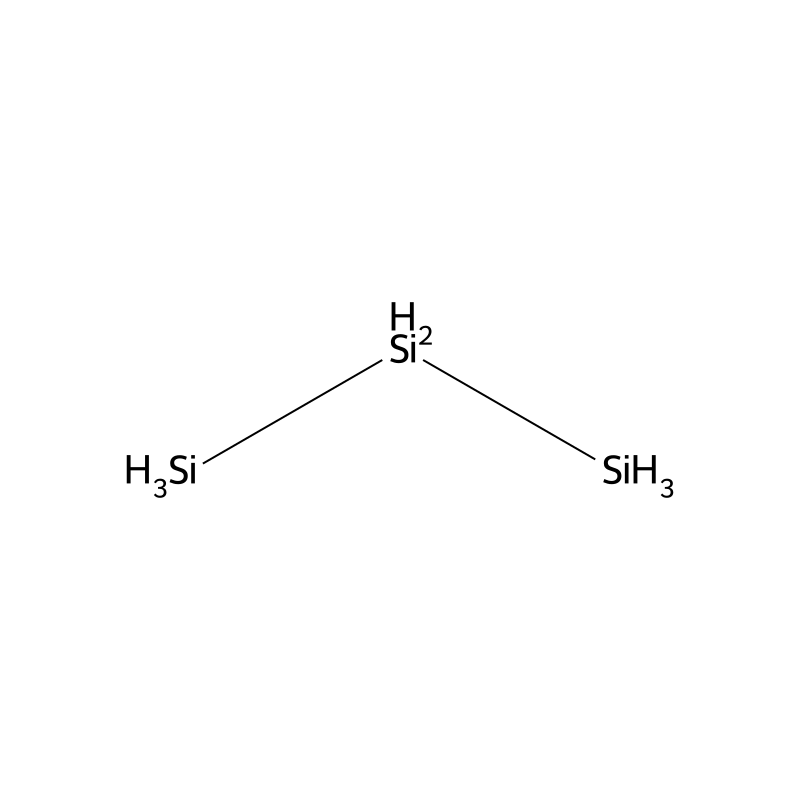alpha-Methylstyrene
C6H5C(CH3)=CH2
C9H10
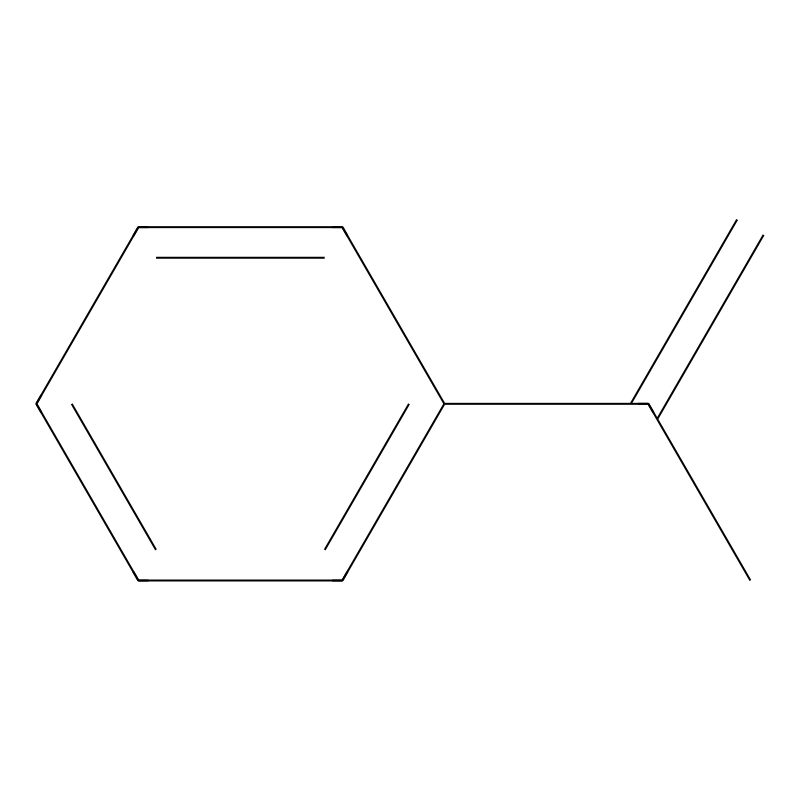
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H5C(CH3)=CH2
C9H10
Molecular Weight
InChI
InChI Key
SMILES
Solubility
9.82e-04 M
SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE
Sol in benzene, chloroform
Sol in ether
Sol in n-heptane, ethanol
In water, 116 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.012 (very poor)
Insoluble
Synonyms
Canonical SMILES
Precursor for Polymers and Resins
AMS is a valuable precursor for the synthesis of various polymers and resins. It readily undergoes polymerization reactions to form plastics and other industrial materials [1]. Research explores incorporating AMS into copolymers alongside other monomers like acrylonitrile and styrene to create novel materials with specific properties like improved heat resistance or enhanced mechanical strength [2].
Understanding Organic Reaction Mechanisms
Due to its reactive nature, particularly the presence of the vinyl group (C=C), AMS serves as a model compound in organic chemistry research. Scientists use AMS to study reaction mechanisms, such as dehydrogenation and Friedel-Crafts alkylation reactions. By investigating how AMS reacts with other molecules, researchers gain valuable insights into fundamental organic chemistry principles [3].
Material Science Research
The unique properties of AMS, including its boiling point, viscosity, and potential for polymerization, make it interesting for material science research. Scientists explore using AMS in the development of new types of coatings, adhesives, and composite materials. Research investigates how AMS interacts with other materials and how its presence influences the overall properties of the final product [4].
Further Reading:
Alpha-Methylstyrene is an organic compound with the chemical formula C₉H₁₀, characterized by a colorless oily appearance. It is structurally defined as a styrene derivative, where a methyl group is attached to the alpha position of the vinyl group. This compound is primarily produced as a by-product during the cumene process, which involves the oxidation of cumene to form cumene hydroperoxide. Although alpha-methylstyrene is formed in minor quantities, its large-scale production from the cumene process makes it commercially viable .
α-Methylstyrene is a flammable liquid and should be handled with appropriate precautions. It is considered a moderate health hazard and can cause irritation to the skin, eyes, and respiratory system upon exposure []. Chronic exposure may have harmful effects [].
Always consult the safety data sheet (SDS) before handling α-methylstyrene and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when necessary [].
- Polymerization: It can undergo homopolymerization to form poly(alpha-methylstyrene), which is known for its instability and low ceiling temperature of 65°C. This polymerization is typically initiated by free radicals .
- Oxidation: In the presence of catalysts such as cobalt salts, alpha-methylstyrene can be oxidized to produce acetophenone and alpha-methylstyrene oxide .
- Halogenation: The compound readily reacts with halogens; for example, it can react with N-bromosuccinimide in acetone to produce bromohydrin derivatives .
- Condensation Reactions: Alpha-methylstyrene can react with formaldehyde and ammonia or primary amines to yield various amine derivatives .
Alpha-Methylstyrene has been studied for its biological effects. Occupational exposure limits have been established due to potential allergic reactions and impacts on the central nervous system. The American Conference of Governmental Industrial Hygienists recommends an airborne concentration limit of 10 parts per million . Additionally, research indicates that alpha-methylstyrene may exhibit cytotoxic properties in certain biological contexts, although further studies are needed to fully understand its biological interactions.
The primary methods for synthesizing alpha-methylstyrene include:
- Cumene Process: The predominant method involves the oxidation of cumene, where radical disproportionation leads to the formation of alpha-methylstyrene as a by-product .
- Dehydrogenation of Cumene: Another method includes the direct dehydrogenation of cumene under specific conditions to yield alpha-methylstyrene .
- Direct Synthesis from Styrene: Alpha-methylstyrene can also be synthesized through various catalytic processes involving styrene derivatives .
Alpha-Methylstyrene has several industrial applications:
- Polymer Production: It serves as a monomer in producing poly(alpha-methylstyrene), which is utilized in various plastic applications due to its thermal properties.
- Chemical Intermediate: This compound acts as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals.
- Solvent: Due to its solvent properties, alpha-methylstyrene is used in some formulations within the coatings and adhesives industries .
Interaction studies involving alpha-methylstyrene focus on its reactivity with other compounds and its biological effects. For instance, studies have shown that alpha-methylstyrene can react with various amines and aldehydes to form complex molecules, highlighting its utility in synthetic organic chemistry. Additionally, investigations into its toxicity and environmental impact are ongoing, particularly concerning occupational safety standards .
Several compounds share structural similarities with alpha-methylstyrene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Styrene | Aromatic Hydrocarbon | Base structure for many derivatives |
| Beta-Methylstyrene | Aromatic Hydrocarbon | Position of methyl group differs |
| Ethylbenzene | Aromatic Hydrocarbon | Contains an ethyl group instead |
| Vinyl Toluene | Aromatic Hydrocarbon | Contains a vinyl group |
Uniqueness of Alpha-Methylstyrene
Alpha-Methylstyrene is unique due to its specific methyl substitution at the alpha position relative to the vinyl group. This substitution affects its reactivity and stability compared to similar compounds like styrene and beta-methylstyrene. Its distinct polymerization behavior and production methods further differentiate it within this class of compounds .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a characteristic odor.
Color/Form
XLogP3
Boiling Point
165.4 °C
164 °C
330°F
Flash Point
83.89 °C (CLOSED CUP)
57.8 °C (Cleveland open-cup)
54 °C
129°F
Vapor Density
Relative vapor density (air = 1): 4.08
4.08
Density
0.9106
Relative density (water = 1): 0.91
0.91
LogP
log Kow= 3.48
3.38
Odor
Sharp aromatic odo
Melting Point
-23.2 °C
-23 °C
-10°F
UNII
GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Vapor Pressure
1.90 mmHg
1.9 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 300
2 mmHg
Pictograms



Flammable;Irritant;Environmental Hazard
Impurities
beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).
Other CAS
25014-31-7
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
Cumene hydroperoxide (acid-catalyzed hydrolysis; by product of phenol acetone production); cumene (dehydrogenation)
General Manufacturing Information
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Benzene, (1-methylethenyl)-: ACTIVE
A polymerization inhibitor such as tert-butyl catechol is usually present in commercial quantities.
AMOCO IN TEXAS CITY, TX PRODUCES APPROXIMATELY 40 MILLION POUNDS/YR /FOR CAPTIVE USE/ FOR MANUFACTURE OF THE COMPANY'S PROPRIETARY POLYMER, RESIN 18. THIS CAPTIVE PRODUCTION IS NOT REPORTED TO THE USA INTERNATIONAL TRADE COMMISSION.
Analytic Laboratory Methods
Storage Conditions
Dates
Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations
N Karthikeyan, J Joseph Prince, S Ramalingam, S PeriandyPMID: 25721781 DOI: 10.1016/j.saa.2015.02.015
Abstract
In the present research work, the FT-IR, FT-Raman and (13)C and (1)H NMR spectra of the α-Methylstyrene were recorded. The observed fundamental frequencies in finger print as well as functional group regions were assigned according to their uniqueness region. The Gaussian computational calculations are carried out by HF and DFT (B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets and the corresponding results were tabulated. The impact of the presence of vinyl group in phenyl structure of the compound is investigated. The modified vibrational pattern of the molecule associated vinyl group was analyzed. Moreover, (13)C NMR and (1)H NMR were calculated by using the gauge independent atomic orbital (GIAO) method with B3LYP methods and the 6-311++G(d,p) basis set and their spectra were simulated and the chemical shifts linked to TMS were compared. A study on the electronic and optical properties; absorption wavelengths, excitation energy, dipole moment and frontier molecular orbital energies were carried out. The kubo gap of the present compound was calculated related to HOMO and LUMO energies which confirm the occurring of charge transformation between the base and ligand. Besides frontier molecular orbitals (FMO), molecular electrostatic potential (MEP) was performed. The NLO properties related to Polarizability and hyperpolarizability based on the finite-field approach were also discussed.Monomer- and polymer radicals of vinyl compounds: EPR and DFT studies of geometric and electronic structures in the adsorbed state
Anders Lund, Marek DanilczukPMID: 23010626 DOI: 10.1016/j.saa.2012.08.054
Abstract
Electron paramagnetic resonance (EPR) spectroscopy was applied to study the paramagnetic species formed from styrene, 1,1-diphenylethylene, α-methylstyrene, β-methylstyrene and methylmethacrylate adsorbed on amorphous silica gel after γ-irradiation at 77K. Radicals formed by the hydrogen atom addition at the vinyl group of the monomers were observed in all samples. The hydrogen atoms were shown to originate to a large extent from the adsorbent by using silica gel with deuterated silanol groups. An EPR spectrum assigned to a propagating radical was observed at increased temperature for samples containing methylmethacrylate (MMA). The structures of the adsorption complexes, the respective hyperfine splitting constants and the adsorption energies were calculated by applying DFT quantum chemical methods. The reaction between an MMA molecule and the MMA radical and the structure of the propagating radical was modeled. The calculated hyperfine splitting constants for all radicals confirmed the assignment of the experimental spectra.Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex
Daniela Intrieri, Stéphane Le Gac, Alessandro Caselli, Eric Rose, Bernard Boitrel, Emma GalloPMID: 24398478 DOI: 10.1039/c3cc48605b
Abstract
A new chiral iron porphyrin-based catalyst performed α-methylstyrene stereoselective cyclopropanation with excellent yields (up to 99%), enantio- and diastereoselectivities (ee(trans) up to 87%, trans/cis ratios up to 99 : 1) and outstanding TON and TOF values (up to 20,000 and 120,000 h(-1) respectively).Monomers and polymers; a new synthesis for alpha-methylstyrenes
G B BACHMAN, H M HELLMANPMID: 18861769 DOI: 10.1021/ja01185a031
Abstract
Disposition and metabolism of cumene in F344 rats and B6C3F1 mice
Ling-Jen Chen, Christopher J Wegerski, Daniel J Kramer, Leslie A Thomas, Jacob D McDonald, Kelly J Dix, J Michael SandersPMID: 21098646 DOI: 10.1124/dmd.110.034769
Abstract
Cumene is a high-production volume chemical that has been shown to be a central nervous system depressant and has been implicated as a long-term exposure carcinogen in experimental animals. The absorption, distribution, metabolism, and excretion of [(14)C]cumene (isopropylbenzene) was studied in male rats and mice of both sexes after oral or intravenous administration. In both species and sexes, urine accounted for the majority of the excretion (typically ≥ 70%) by oral and intravenous administration. Enterohepatic circulation of cumene and/or its metabolites was indicated because 37% of the total dose was excreted in bile in bile duct-cannulated rats with little excreted in normal rats. The highest tissue (14)C levels in rats were observed in adipose tissue, liver, and kidney with no accumulation observed after repeat dosing up to 7 days. In contrast, mice contained the highest concentrations of (14)C at 24 h after dosing in the liver, kidney, and lung, with repeat dosing accumulation of (14)C observed in these tissues as well as in the blood, brain, heart, muscle, and spleen. The metabolites in the expired air, urine, bile, and microsomes were characterized with 16 metabolites identified. The volatile organics in the expired air comprised mainly cumene and up to 4% α-methylstyrene. The major urinary and biliary metabolite was 2-phenyl-2-propanol glucuronide, which corresponded with the main microsomal metabolite being 2-phenyl-2-propanol.A DyP-Type Peroxidase of
Nina-Katharina Krahe, Ralf G Berger, Franziska ErsoyPMID: 32230972 DOI: 10.3390/molecules25071536
Abstract
Alkene cleavage is a possibility to generate aldehydes with olfactory properties for the fragrance and flavor industry. A dye-decolorizing peroxidase (DyP) of the basidiomycete(PsaPOX) cleaved the aryl alkene
-anethole. The PsaPOX was semi-purified from the mycelium via FPLC, and the corresponding gene was identified. The amino acid sequence as well as the predicted tertiary structure showed typical characteristics of DyPs as well as a non-canonical Mn
-oxidation site on its surface. The gene was expressed in
GS115 yielding activities up to 142 U/L using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) as substrate. PsaPOX exhibited optima at pH 3.5 and 40 °C and showed highest peroxidase activity in the presence of 100 µM H
O
and 25 mM Mn
. PsaPOX lacked the typical activity of DyPs towards anthraquinone dyes, but oxidized Mn
to Mn
. In addition, bleaching of
-carotene and annatto was observed. Biotransformation experiments verified the alkene cleavage activity towards the aryl alkenes (
)-methyl isoeugenol,
-methylstyrene, and
-anethole, which was increased almost twofold in the presence of Mn
. The resultant aldehydes are olfactants used in the fragrance and flavor industry. PsaPOX is the first described DyP with alkene cleavage activity towards aryl alkenes and showed potential as biocatalyst for flavor production.
Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies)
National Toxicology ProgramPMID: 18685715 DOI:
Abstract
alpha-Methylstyrene is used in the production of acrylonitrile-butadiene-styrene resins and copolymers, which improve the impact and heat-resistant properties of polymers, specialty grades of plastics, rubber, and protective coatings. alpha-Methylstyrene also moderates polymerization rates and improves product clarity in coatings and resins. Low molecular weight liquid polymers are used as plasticizers in paints, waxes, adhesives, and plastics. alpha-Methylstyrene was nominated by the U.S. Environmental Protection Agency for toxicologic evaluation and genotoxicity studies based on its high production volume and limited information available on its toxicity. Male and female F344/N rats and B6C3F1 mice were exposed to alpha-methylstyrene (99.5% pure) by inhalation for 3 months or 2 years. Inhalation studies were conducted because the primary route of human exposure is via inhalation. Genetic toxicology studies were conducted in Salmonella typhimurium, cultured Chinese hamster ovary cells, and mouse peripheral blood erythrocytes. 3-MONTH STUDY IN RATS: Groups of 10 male and 10 female rats were exposed by whole-body inhalation to alpha-methylstyrene at concentrations of 0, 75, 150, 300, 600, or 1,000 ppm for 6 hours per day, 5 days per week for 14 weeks. Additional clinical pathology groups of 10 male and 10 female rats were exposed to the same concentrations for 23 days. All rats survived to the end of the study, and mean body weights of all exposed groups were similar to those of the chamber controls. Kidney weights were significantly increased in 1,000 ppm males and 600 and 1,000 ppm females. Statistically significant increases in liver weights occurred in 150 ppm or greater males and 600 and 1,000 ppm females. The incidences of renal hyaline droplet accumulation were similar between exposed groups and chamber control groups, but the severity of hyaline droplet accumulation in 600 and 1,000 ppm males was greater than in chamber controls. Consistent with the hyaline droplet accumulation, an exposure-related increase in alpha2μ-globulin was detected in the kidneys of males exposed to alpha-methylstyrene. Morphologic changes were not detected in the liver. 3-MONTH STUDY IN MICE: Groups of 10 male and 10 female mice were exposed by whole-body inhalation to alpha-methylstyrene at concentrations of 0, 75, 150, 300, 600, or 1,000 ppm for 6 hours per day, 5 days per week for 14 weeks. Two female mice in the 1,000 ppm group died before exposure on day 3. Final mean body weights of 600 and 1,000 ppm males and 75, 300, and 1,000 ppm females were significantly less than those of the chamber controls; final mean body weight gains of mice exposed to 300 ppm or greater were also significantly less. Moderate to severe sedation (males only) and ataxia were observed in 1,000 ppm mice. The absolute liver weights of 600 and 1,000 ppm females and the relative liver weights of 300, 600, and 1,000 ppm males and females were significantly increased. The estrous cycle lengths of 600 and 1,000 ppm female mice were significantly longer than that of the chamber controls. Minimal to mild centrilobular hypertrophy was present in the livers of male and female mice exposed to 600 or 1,000 ppm alpha-methylstyrene. The incidences of exposure-related nasal lesions, including atrophy and hyperplasia of Bowman's glands and atrophy and metaplasia of the olfactory epithelium, were significantly increased in all exposed groups of males and females. The incidences of hyaline degeneration, characterized by the accumulation of eosinophilic globules in the cytoplasm of the respiratory epithelium, were significantly increased in females exposed to 150 ppm or greater. 2-YEAR STUDY IN RATS: Groups of 50 male and 50 female rats were exposed by whole body inhalation to alpha-methylstyrene at concentrations of 0, 100, 300, or 1,000 ppm for 6 hours per day, 5 days per week, except holidays, for 105 weeks. Survival rates of exposed male and female rats were similar to those of the chamber controls. The mean body weights of 1,000 ppm males and females were less than those of the chamber control groups during year 2 of the study. Two 1,000 ppm males and one 300 ppm male had renal tubule carcinomas, and one 300 ppm male had a renal tubule adenoma. Because of the neoplasms observed in 300 and 1,000 ppm males at the end of the 2-year study and the finding of alpha2μ-globulin accumulation in the kidneys at 3 months, which is often associated with kidney neoplasms, additional step sections of kidney were prepared; additional males with focal hyperplasia or adenoma were identified. The incidences of renal tubule adenoma and carcinoma (combined) in the 1,000 ppm males were significantly greater than those in the chamber controls when the single and step sections were combined. The incidence of mineralization of the renal papilla was significantly increased in 1,000 ppm males. The incidence of mononuclear cell leukemia in 1,000 ppm males was significantly increased compared to the chamber controls. In the nose, the incidences of basal cell hyperplasia were significantly increased in all exposed groups of males and females, and the incidences of degeneration of the olfactory epithelium were increased in 1,000 ppm males and females and 300 ppm females. 2-YEAR STUDY IN MICE: Groups of 50 male and 50 female mice were exposed by whole body inhalation to alpha-methylstyrene at concentrations of 0, 100, 300, or 600 ppm for 6 hours per day, 5 days per week, except holidays, for 105 weeks. Survival of all exposed male and female mice was similar to that of the chamber control groups. Mean body weights of 600 ppm males were less than those of the chamber control group throughout the study, and those of 600 ppm females were less after week 13. The mean body weights of 300 ppm males and females were less than those of the chamber controls during much of the study, but these groups recovered by the end of the study. The incidences of hepatocellular adenoma or carcinoma (combined) were significantly increased in the 100 and 600 ppm males and in all exposed groups of females. The incidences of hepatocellular adenoma were significantly increased in all exposed groups of females, and the incidences in all exposed groups of males and females exceeded the historical range for chamber controls. The incidences of hepatocellular carcinoma and eosinophilic foci of the liver were significantly increased in 600 ppm females. The incidences of olfactory epithelial metaplasia and hyperplasia of the glands overlying the olfactory epithelium were significantly increased in all exposed groups of males and females. In addition, atrophy of the olfactory epithelium was significantly increased in 300 and 600 ppm males. The incidence and severity of nephropathy were increased in 600 ppm females compared to chamber controls. Epithelial hyperplasia of the forestomach also was present in male mice.alpha-Methylstyrene was not mutagenic in four strains of Salmonella typhimurium, with or without rat or hamster liver metabolic activation enzymes (S9). alpha-Methylstyrene did not induce chromosomal aberrations in cultured Chinese hamster ovary cells, with or without S9 activation, but did significantly increase the frequency of sister chromatid exchanges in cultures exposed in the presence of S9. In vivo, no significant increases in the frequencies of micronucleated erythrocytes were seen in blood samples of male mice obtained at the conclusion of the 3-month study. However, in female mice from the 3-month study, a significant increase in micronucleated erythrocytes was observed in the 1,000 ppm group.
Under the conditions of this 2-year inhalation study, there was some evidence of carcinogenic activity of alpha-methylstyrene in male F344/N rats based on increased incidences of renal tubule adenomas and carcinomas (combined). The increased incidence of mononuclear cell leukemia in 1,000 ppm male F344/N rats may have been related to alpha-methylstyrene exposure. There was no evidence of carcinogenic activity of alpha-methylstyrene in female F344/N rats exposed to 100, 300, or 1,000 ppm. There was equivocal evidence of carcinogenic activity of alpha-methylstyrene in male B6C3F1 mice based on marginally increased incidences of hepatocellular adenoma or carcinoma (combined). There was clear evidence of carcinogenic activity of alpha-methylstyrene in female B6C3F1 mice based on increased incidences of hepatocellular adenomas and carcinomas. Exposure of rats to alpha-methylstyrene resulted in kidney toxicity, which in males exhibited some features of alpha2μ-globulin nephropathy. Exposure to alpha-methylstyrene resulted in nonneoplastic lesions of the nose in male and female rats and mice and of the liver and kidney in female mice.
The biochemical and molecular basis for the divergent patterns in the biosynthesis of terpenes and phenylpropenes in the peltate glands of three cultivars of basil
Yoko Iijima, Rachel Davidovich-Rikanati, Eyal Fridman, David R Gang, Einat Bar, Efraim Lewinsohn, Eran PicherskyPMID: 15516500 DOI: 10.1104/pp.104.051318
Abstract
Surface glandular trichomes distributed throughout the aerial parts of sweet basil (Ocimum basilicum) produce and store monoterpene, sesquiterpene, and phenylpropene volatiles. Three distinct basil chemotypes were used to examine the molecular mechanisms underlying the divergence in their monoterpene and sesquiterpene content. The relative levels of specific terpenes in the glandular trichomes of each cultivar were correlated with the levels of transcripts for eight genes encoding distinct terpene synthases. In a cultivar that produces mostly (R)-linalool, transcripts of (R)-linalool synthase (LIS) were the most abundant of these eight. In a cultivar that synthesizes mostly geraniol, transcripts of geraniol synthase were the most abundant, but the glands of this cultivar also contained a transcript of an (R)-LIS gene with a 1-base insertion that caused a frameshift mutation. A geraniol synthase-LIS hybrid gene was constructed and expressed in Escherichia coli, and the protein catalyzed the formation of both geraniol and (R)-linalool from geranyl diphosphate. The total amounts of terpenes were correlated with total levels of terpene synthase activities, and negatively correlated with levels of phenylpropanoids and phenylalanine ammonia lyase activity. The relative levels of geranyl diphosphate synthase and farnesyl diphosphate synthase activities did not correlate with the total amount of terpenes produced, but showed some correlation with the ratio of monoterpenes to sesquiterpenes.Physicochemical properties of dimethacrylate resin composites with comonomer of Hexa/Tri-ethylene glycol bis(carbamate-isoproply-α-methylstyrene)
Jingwei He, Sufyan Garoushi, Eija Säilynoja, Pekka K Vallittu, Lippo LassilaPMID: 32469727 DOI: 10.1016/j.jmbbm.2020.103832
Abstract
New photocurable "Phene" like monomers Hexaethylene glycol bis(carbamate-isoproply-α-methylstyrene) (HE-Phene) and Triethylene glycol bis(carbamate-isoproply-α-methylstyrene) (TE-Phene) were synthesized and incorporated into Bis-GMA/TEGDMA with the aim of reducing polymerization shrinkage without detriment to the physical and handling properties of the resin composites. Phene like monomers (HE/TE-Phene) were synthesized through a one-step reaction route, and their structures were confirmed by FT-IR andH-NMR spectra. HE/TE-Phene were incorporated into Bis-GMA/TEGDMA (50/50,wt/wt) with a series of mass fraction (from 0 wt.% to 40 wt.%). Experimental resin composites were prepared by mixing 29 wt.% of resin matrix to 71 wt.% of particulate-fillers. Degree of conversion (DC) was determined by FT-IR analysis. The volumetric shrinkage (VS) was calculated as a buoyancy change in distilled water by means of the Archimedes principle. Polymerization shrinkage-stress (SS) was measured using the tensilometer technique. The flexural strength (FS), modulus (FM), and fracture toughness (FT) were measured using a three-point bending setup. Viscosity was analyzed with a rotating disk rheometer. Water sorption and solubility were also measured. ANOVA analysis showed that DC (after 40 s), VS, and SS were in a trend of decreasing with the increasing of HE/TE-Phene concentration. In general, the experimental resin composites had comparable FT, FS and FM (p > 0.05) when the mass fraction of HE/TE-Phene in resin matrix was not more than 30 wt.%. The overall tested properties prove that including HE/TE-Phene up to 30 wt.% into Bis-GMA/TEGDMA resin could be potentially useful in the formulation of low-shrinkage resin composites.
